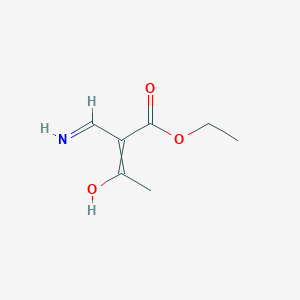
Ethyl (2E)-2-acetyl-3-aminoacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-2-acetyl-3-aminoacrylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, an acetyl group, and an amino group attached to an acrylate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (2E)-2-acetyl-3-aminoacrylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate enamine, which then undergoes cyclization to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents that are both effective and environmentally benign are preferred to minimize waste and reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E)-2-acetyl-3-aminoacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Ethyl (2E)-2-acetyl-3-aminoacrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of ethyl (2E)-2-acetyl-3-aminoacrylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacking the amino group.
Methyl acrylate: Another ester with a similar acrylate backbone but different substituents.
Acetylacetone: A diketone with similar reactivity in condensation reactions.
Uniqueness
Ethyl (2E)-2-acetyl-3-aminoacrylate is unique due to the presence of both an amino group and an acetyl group on the acrylate backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research .
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-2-methanimidoylbut-2-enoate |
InChI |
InChI=1S/C7H11NO3/c1-3-11-7(10)6(4-8)5(2)9/h4,8-9H,3H2,1-2H3 |
Clé InChI |
GGNGWQCOLPTAFF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C)O)C=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















